molecular formula C56H116N2O27 B3325981 Amino-PEG27-amine CAS No. 2252208-09-4

Amino-PEG27-amine

Cat. No. B3325981
CAS RN: 2252208-09-4
M. Wt: 1249.5
InChI Key: KGMAXTLPFBXOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG27-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .


Synthesis Analysis

Amino-PEG27-amine can be used in the synthesis of PROTACs . The synthesis of amines can be achieved by reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, are also possible .


Molecular Structure Analysis

The molecular weight of Amino-PEG27-amine is 1249.52 and its molecular formula is C 56 H 116 N 2 O 27 .


Chemical Reactions Analysis

Amino-PEG27-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . In the preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .


Physical And Chemical Properties Analysis

Amino acids, including Amino-PEG27-amine, have various physical properties, including charge, solubility, and pKa, which aid in designing peptide sequences that are optimized for high synthesis yield and purity .

Scientific Research Applications

Synthesis of Complex Molecules

Amines, including Amino-PEG27-amine, are valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .

Medicinal Chemistry

Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials, among others .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines, such as Amino-PEG27-amine, are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

PEGylation of Proteins

Polyethylene glycol (PEG), a component of Amino-PEG27-amine, is used in the PEGylation of proteins . PEGylation is a process that attaches PEG to proteins, which can increase their solubility and stability, and decrease their immunogenicity .

Surface and Molecule PEGylation

Amino-PEG27-amine can be used for surface and molecule PEGylation . This process can modify surfaces or molecules with PEG-containing derivatives, which can enhance their properties and functionalities .

Mechanism of Action

Target of Action

Amino-PEG27-amine is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

Amino-PEG27-amine, as a PROTAC linker, connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by Amino-PEG27-amine is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells. The selective degradation of target proteins can influence various downstream effects, depending on the specific functions of the degraded proteins.

Pharmacokinetics

The pharmacokinetics of Amino-PEG27-amine, like other therapeutic peptides, is unique compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . They are administered either by the intravenous, subcutaneous, or intramuscular route .

Result of Action

The result of Amino-PEG27-amine’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially alleviate disease symptoms.

Safety and Hazards

Amino-PEG27-amine is for research use only . If inhaled, it is recommended to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

Peptide drugs, including Amino-PEG27-amine, have been extended to several disease therapeutic areas, including anti-infection, anti-tumor, physiological regulation, pain, heart failure, osteoporosis, diabetes, vaccines, etc. It can be expected that peptide drugs may replace existing small molecule chemical drugs in the near future .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAXTLPFBXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H116N2O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1249.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG27-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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